molecular formula C23H34Cl2N2O2 B3846477 1-(4-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-(4-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B3846477
M. Wt: 441.4 g/mol
InChI Key: UPLPOSYBZUIDKO-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves the following steps:

    Formation of the phenoxypropanolamine backbone: This can be achieved through the reaction of 4-tert-butylphenol with epichlorohydrin under basic conditions to form 1-(4-tert-butylphenoxy)-2,3-epoxypropane.

    Nucleophilic substitution: The epoxy group is then opened by reaction with 4-phenylpiperazine to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Used in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol: Similar structure with a methoxy group instead of a tert-butyl group.

    1-(4-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol: Contains a chlorine atom instead of a tert-butyl group.

Uniqueness

1-(4-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2.2ClH/c1-23(2,3)19-9-11-22(12-10-19)27-18-21(26)17-24-13-15-25(16-14-24)20-7-5-4-6-8-20;;/h4-12,21,26H,13-18H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLPOSYBZUIDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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